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Compound of Interest

Compound Name: 2-Chloro-6-methylbenzotrifluoride

Cat. No.: B1341868 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Chloro-6-methylbenzotrifluoride, with the CAS number 112641-25-5, is a halogenated

aromatic compound of interest in synthetic organic chemistry. Its unique substitution pattern,

featuring a trifluoromethyl group, a chlorine atom, and a methyl group on the benzene ring,

imparts specific electronic and steric properties that make it a potentially valuable building block

in the synthesis of novel agrochemicals, pharmaceuticals, and specialty materials. The

trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the

reactivity of the aromatic ring, while the ortho-positioned chlorine and methyl groups provide

steric hindrance and additional reactive sites. This guide provides a comprehensive overview of

the available physicochemical data for 2-Chloro-6-methylbenzotrifluoride, alongside general

experimental protocols for their determination.

Core Physicochemical Properties
Quantitative experimental data for the primary physicochemical properties of 2-Chloro-6-
methylbenzotrifluoride are not readily available in published literature. The information

presented below is based on data from chemical suppliers and predicted values.
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Property Value Source/Method

Molecular Formula C₈H₆ClF₃ -

Molecular Weight 194.58 g/mol [Calculated][1][2]

CAS Number 112641-25-5 [1][2]

Appearance Clear liquid [Supplier Data][3]

Boiling Point Data not available -

Melting Point Data not available -

Density Data not available -

Solubility in Water Expected to be low [General Principle]

Solubility in Organic Solvents

Expected to be soluble in

common organic solvents

(e.g., ethers, halogenated

hydrocarbons, aromatic

solvents)

[General Principle]

Synthesis
A specific, detailed experimental protocol for the synthesis of 2-Chloro-6-
methylbenzotrifluoride is not widely reported in peer-reviewed journals. However, its

synthesis can be conceptually approached through established methods of aromatic

substitution. A plausible synthetic route is outlined below.
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Conceptual Synthesis Workflow for 2-Chloro-6-methylbenzotrifluoride

Starting Material:
2-Methylbenzotrifluoride

Chlorination

Purification:
Distillation or Chromatography

Product:
2-Chloro-6-methylbenzotrifluoride

Reagents:
Cl₂, Lewis Acid Catalyst (e.g., FeCl₃ or AlCl₃)

Click to download full resolution via product page

Caption: Conceptual synthesis workflow for 2-Chloro-6-methylbenzotrifluoride.

General Experimental Protocol for Chlorination of a
Substituted Benzotrifluoride:

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer,

a gas inlet tube for chlorine, a condenser, and a thermometer. The entire apparatus is placed

under an inert atmosphere (e.g., nitrogen or argon).

Charging of Reactants: The starting material, 2-methylbenzotrifluoride, and a suitable solvent

(e.g., dichloromethane or carbon tetrachloride) are added to the flask.

Catalyst Addition: A Lewis acid catalyst, such as anhydrous iron(III) chloride (FeCl₃) or

aluminum chloride (AlCl₃), is added to the reaction mixture.
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Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate.

The reaction temperature is typically maintained at a specific level, which may range from

room temperature to elevated temperatures, depending on the reactivity of the substrate.

Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas

Chromatography (GC) or Thin Layer Chromatography (TLC).

Work-up: Upon completion, the reaction is quenched by the addition of water or a dilute

solution of a reducing agent (e.g., sodium thiosulfate) to remove excess chlorine. The

organic layer is separated, washed with brine, and dried over an anhydrous drying agent

(e.g., MgSO₄ or Na₂SO₄).

Purification: The crude product is purified by fractional distillation under reduced pressure or

by column chromatography on silica gel to yield the desired 2-Chloro-6-
methylbenzotrifluoride.

Spectral Analysis
Specific experimental spectra for 2-Chloro-6-methylbenzotrifluoride are not readily available.

The following sections describe the expected spectral characteristics and general experimental

protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of 2-Chloro-6-
methylbenzotrifluoride, with ¹H, ¹³C, and ¹⁹F NMR providing key information.
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General Workflow for NMR Spectroscopic Analysis

Sample Preparation:
Dissolve in Deuterated Solvent (e.g., CDCl₃)

¹H NMR Spectroscopy ¹³C NMR Spectroscopy ¹⁹F NMR Spectroscopy

Data Acquisition & Processing

Spectral Interpretation:
Chemical Shifts, Coupling Constants, Integration

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

Expected Spectral Features:

¹H NMR: The spectrum would be expected to show signals in the aromatic region

corresponding to the three protons on the benzene ring, and a singlet in the aliphatic region

for the methyl group protons. The chemical shifts and coupling patterns of the aromatic

protons would be influenced by the chloro, methyl, and trifluoromethyl substituents.

¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight

carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a

quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic

carbons will be indicative of the electronic effects of the substituents.
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¹⁹F NMR: A single resonance, a singlet, would be expected for the three equivalent fluorine

atoms of the trifluoromethyl group. Its chemical shift would be characteristic of a CF₃ group

attached to an aromatic ring.

General Experimental Protocol for NMR Spectroscopy:
Sample Preparation: A small amount of the purified 2-Chloro-6-methylbenzotrifluoride
(typically 5-20 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a

standard NMR tube. A small amount of a reference standard, such as tetramethylsilane

(TMS) for ¹H and ¹³C NMR, may be added.[4]

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer. For ¹H

NMR, standard pulse sequences are used. For ¹³C NMR, proton-decoupled spectra are

typically acquired to simplify the spectrum. For ¹⁹F NMR, a dedicated probe or a broadband

probe is used.[4]

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectra.

Spectral Analysis: The chemical shifts (δ) are reported in parts per million (ppm) relative to

the reference standard. Coupling constants (J) are measured in Hertz (Hz). The integration

of the signals in the ¹H NMR spectrum provides the relative number of protons.

Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in 2-Chloro-6-
methylbenzotrifluoride.

Expected Spectral Features:

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100

cm⁻¹. Aliphatic C-H stretching from the methyl group will appear around 2850-2960 cm⁻¹.

C=C stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600

cm⁻¹ region.

C-F stretching: Strong absorption bands corresponding to the C-F stretching of the

trifluoromethyl group are expected in the range of 1100-1350 cm⁻¹.
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C-Cl stretching: A C-Cl stretching vibration should be present in the fingerprint region,

typically between 600 and 800 cm⁻¹.

General Experimental Protocol for FTIR Spectroscopy:
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer. A background spectrum of the empty sample holder is first collected.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Expected Spectral Features:

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z 194,

corresponding to the molecular weight of the compound. The isotopic pattern of this peak will

be characteristic of a molecule containing one chlorine atom (an M+2 peak with

approximately one-third the intensity of the M⁺ peak).

Fragmentation Pattern: Common fragmentation pathways may include the loss of a chlorine

atom, a methyl group, or a trifluoromethyl radical.
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General Workflow for GC-MS Analysis

Sample Injection:
Diluted in suitable solvent

Gas Chromatography:
Separation on a capillary column

Ionization:
Electron Impact (EI)

Mass Analyzer:
Separation of ions by m/z ratio

Detection & Data Acquisition

Mass Spectrum Generation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1341868?utm_src=pdf-body-img
https://www.benchchem.com/product/b1341868?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. files.sciengine.com [files.sciengine.com]

2. manchesterorganics.com [manchesterorganics.com]

3. cymitquimica.com [cymitquimica.com]

4. rsc.org [rsc.org]

To cite this document: BenchChem. [Physicochemical Properties of 2-Chloro-6-
methylbenzotrifluoride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1341868#physicochemical-properties-of-2-chloro-6-
methylbenzotrifluoride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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